What is Diphenylterazine and its chemical structure?
What is Diphenylterazine and its chemical structure?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Diphenylterazine (DTZ) is a synthetic, high-quantum-yield coelenterazine analog that has emerged as a powerful tool in bioluminescence imaging.[1][2][3] Its favorable pharmacokinetic properties, red-shifted emission, and minimal cytotoxicity make it an excellent substrate for various luciferase enzymes, offering superior performance in both in vitro and in vivo applications.[3][4] This guide provides a comprehensive overview of Diphenylterazine, including its chemical properties, mechanism of action, experimental protocols, and key applications in biomedical research.
Core Properties and Chemical Structure
Diphenylterazine is a robust bioluminescent agent that stands out for its low background signal, leading to excellent signal-to-background ratios in experimental settings. Chemically, it is an imidazopyrazinone derivative with the formal name 6,8-diphenyl-2-(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one.
Chemical Structure:
The chemical structure of Diphenylterazine is characterized by a central imidazo[1,2-a]pyrazin-3(7H)-one core, with phenyl groups attached at positions 6 and 8, and a benzyl group at position 2.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Diphenylterazine, compiled from various sources. This data is essential for researchers in preparing stock solutions, designing experiments, and interpreting results.
| Property | Value |
| Molecular Formula | C₂₅H₁₉N₃O |
| Molecular Weight | 377.44 g/mol |
| CAS Number | 344940-63-2 |
| Appearance | Solid |
| Purity | ≥98% |
| Emission Maximum | 502 nm |
| Excitation Maximum | 259, 450 nm |
| Solubility | DMF: 11 mg/mLDMSO: 2 mg/mLEthanol: Slightly solublePBS (pH 7.2): 0.3 mg/mL |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action and Signaling Pathway
Diphenylterazine functions as a substrate for luciferase enzymes, most notably the engineered marine luciferase, NanoLuciferase (Nluc). The interaction between Diphenylterazine and luciferase in the presence of oxygen results in an oxidative reaction that produces light. A key advantage of this system is that it does not require ATP as a cofactor, unlike the firefly luciferase system.
The general mechanism involves the enzymatic oxidation of Diphenylterazine, which leads to the formation of an unstable, high-energy dioxetanone intermediate. The subsequent decomposition of this intermediate releases energy in the form of a photon, resulting in bioluminescence. The oxidized product, oxyluciferin, is then released from the enzyme.
Below is a diagram illustrating the bioluminescent signaling pathway involving Diphenylterazine and a luciferase enzyme.
Caption: Bioluminescent reaction pathway of Diphenylterazine with luciferase.
Experimental Protocols
This section provides detailed methodologies for common experiments utilizing Diphenylterazine.
Preparation of Diphenylterazine Stock Solution
A stable stock solution of Diphenylterazine can be prepared to ensure consistency across experiments.
Materials:
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Diphenylterazine (DTZ) powder
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L-ascorbic acid
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Ethanol
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1,2-propanediol
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Sterile microcentrifuge tubes
Protocol:
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Prepare a premix solution by dissolving 17.6 mg of L-ascorbic acid in 10 mL of ethanol and 10 mL of 1,2-propanediol.
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Dissolve 1 mg of Diphenylterazine powder in 88 µL of the premix solution. This results in a 30 mM stock solution of Diphenylterazine containing 5 mM L-ascorbic acid.
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Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C. The stock solution is stable for several months under these conditions.
In Vitro Cell-Based Bioluminescence Assay
This protocol describes a general procedure for measuring luciferase activity in cultured cells using Diphenylterazine.
Materials:
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Cells expressing a luciferase reporter gene (e.g., NanoLuciferase)
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Cell culture medium
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Diphenylterazine stock solution (30 mM)
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Phosphate-buffered saline (PBS) or other suitable buffer
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Opaque-walled 96-well plates suitable for luminescence measurements
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Luminometer
Protocol:
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Seed the luciferase-expressing cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.
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Prepare a working solution of Diphenylterazine by diluting the 30 mM stock solution in PBS or cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
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Carefully remove the culture medium from the wells.
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Add the Diphenylterazine working solution to each well.
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Immediately measure the bioluminescence signal using a luminometer. The signal is typically stable and can be measured over an extended period.
The following diagram outlines the workflow for a typical in vitro bioluminescence assay.
Caption: Workflow for an in vitro bioluminescence assay using Diphenylterazine.
In Vivo Bioluminescence Imaging
This protocol provides a general guideline for performing in vivo imaging in animal models.
Materials:
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Animal model with luciferase-expressing cells (e.g., tumor xenograft)
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Diphenylterazine stock solution
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Sterile saline or other appropriate vehicle for injection
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Anesthesia (e.g., isoflurane)
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In vivo imaging system (IVIS)
Protocol:
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Anesthetize the animal using a suitable anesthetic agent.
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Prepare the Diphenylterazine injection solution by diluting the stock solution in sterile saline to the desired concentration. A typical dose is 0.3 µmol per mouse.
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Administer the Diphenylterazine solution to the animal via an appropriate route (e.g., intravenous or intraperitoneal injection).
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Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
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Acquire bioluminescent images at various time points after substrate administration to capture the peak signal. The signal from Diphenylterazine typically displays extended kinetics.
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Analyze the images using the software provided with the imaging system to quantify the bioluminescent signal.
Synthesis of Diphenylterazine
While detailed, step-by-step synthesis protocols are often proprietary, the literature indicates that Diphenylterazine can be synthesized from inexpensive, commercially available reagents in a two-step process with excellent yields. A related synthesis for a "caged" version of Diphenylterazine provides some insight into the chemistry involved. The synthesis of boronate ester caged Diphenylterazine (bor-DTZ) involves reacting Diphenylterazine with 4-bromomethylphenylboronic acid pinacol ester in the presence of cesium carbonate and potassium iodide in anhydrous acetonitrile. This suggests that the core Diphenylterazine structure is amenable to further chemical modification.
Applications in Research and Drug Development
Diphenylterazine's superior properties have led to its adoption in a variety of research applications:
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High-Throughput Screening: The bright and stable signal of Diphenylterazine makes it ideal for high-throughput screening of compound libraries in drug discovery.
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In Vivo Imaging: Its red-shifted emission allows for deeper tissue penetration, making it suitable for tracking cells, monitoring tumor growth, and studying disease progression in live animals.
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Sensing and Reporter Assays: Modified versions of Diphenylterazine have been developed as probes for detecting specific molecules, such as hydrogen peroxide, further expanding its utility in studying cellular processes.
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Multiplexing: The unique properties of the Diphenylterazine-luciferase system allow for potential multiplexing with other reporter systems, such as firefly luciferase, for simultaneous monitoring of multiple biological events.
